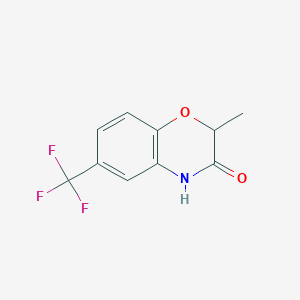

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is used as a pharmaceutical intermediate . It is a white to cream crystalline powder .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one” were not found, similar compounds like pinacol boronic esters are synthesized using a radical approach .Molecular Structure Analysis

The molecular formula for “2-Methyl-6-(trifluoromethyl)nicotinic acid” is C8H6F3NO2 . The average mass is 205.134 Da .Physical And Chemical Properties Analysis

“2-Methyl-6-(trifluoromethyl)nicotinic acid” is slightly soluble in water (4.7 g/L at 25°C) .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Applications

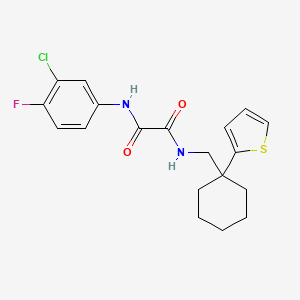

Mix-and-Heat Benzylation of Alcohols

A study demonstrated the use of a bench-stable pyridinium salt for the conversion of alcohols into benzyl ethers upon warming, showcasing an application in synthetic chemistry (Poon & Dudley, 2006).

Novel Acid-Catalyzed O-Benzylating Reagent

Another research introduced a novel acid-catalyzed O-benzylating reagent, expanding the toolbox for synthetic chemists in the functionalization of alcohols (Yamada, Fujita, & Kunishima, 2012).

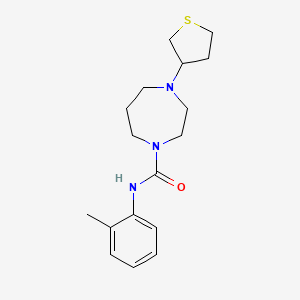

Synthesis of Benzoxazine Monomers and Oligomers

A study focused on the synthesis of benzoxazine monomers via a novel solventless reaction, contributing to the field of polymer chemistry and material science (Brunovska, Liu, & Ishida, 1999).

Environmental Interactions and Potential Applications

Benzoxazinone-Mediated Triazine Degradation

Research into the role of benzoxazinones in triazine resistance in plants provides insights into environmental science and potential agricultural applications (Willett et al., 2016).

Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones

This study delves into the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinones, underlining their significance in natural product chemistry and potential for developing natural herbicides (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIHGKCKNMYGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

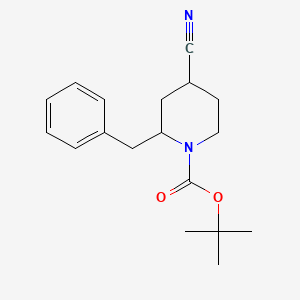

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trimethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2645818.png)

![3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2645822.png)

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2645827.png)

![Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2645829.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2645830.png)

![(4-Chlorophenyl)[3-(dimethylamino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2645832.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2645838.png)

![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)